molecular formula C21H21ClN2O8 B13381986 Deganol CAS No. 127-33-3

Deganol

Cat. No.: B13381986
CAS No.: 127-33-3
M. Wt: 464.9 g/mol
InChI Key: GUXHBMASAHGULD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Epidemethylchlortetracycline typically involves the modification of chlortetracycline. The process includes the selective removal of a methyl group from the chlortetracycline molecule. This demethylation is achieved through a series of chemical reactions, often involving reagents such as sodium borohydride and hydrochloric acid under controlled conditions .

Industrial Production Methods: Industrial production of 4-Epidemethylchlortetracycline follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions: 4-Epidemethylchlortetracycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Epidemethylchlortetracycline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Epidemethylchlortetracycline involves its binding to the bacterial ribosome. This binding inhibits the addition of amino acids to the growing peptide chain, effectively halting protein synthesis. The compound competes for the A site of the ribosome, preventing the attachment of tRNA carrying amino acids. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell .

Comparison with Similar Compounds

  • Chlortetracycline
  • Demeclocycline
  • Tetracycline
  • Oxytetracycline

Comparison: 4-Epidemethylchlortetracycline is unique due to its specific structural modifications, which confer distinct antibacterial properties. Compared to chlortetracycline, it has a higher affinity for the bacterial ribosome, making it more effective against certain resistant strains. Demeclocycline and tetracycline share similar mechanisms of action but differ in their pharmacokinetics and spectrum of activity .

Properties

CAS No.

127-33-3

Molecular Formula

C21H21ClN2O8

Molecular Weight

464.9 g/mol

IUPAC Name

7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)

InChI Key

GUXHBMASAHGULD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O

Origin of Product

United States

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